Copper telluride (Cu2Te)

説明

Copper (I) telluride is an inorganic compound with the chemical formula Cu2Te . It is a promising material for potential developments in several fields, such as lithium-ion batteries, photo-thermal therapy, detection of toxic CO, and thermoelectric uses . It can be synthesized by reacting elemental copper and tellurium with a molar ratio of 2:1 at 1200 °C in a vacuum .

Synthesis Analysis

Copper telluride can be synthesized by reacting elemental copper and tellurium with a molar ratio of 2:1 at 1200 °C in a vacuum . Polycrystalline Cu-foil substrates are exposed to elemental Te vapor at substrate temperatures below 373 K .Molecular Structure Analysis

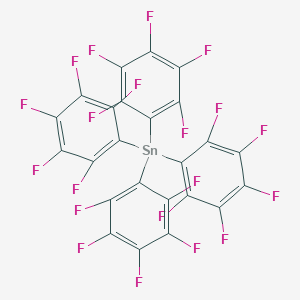

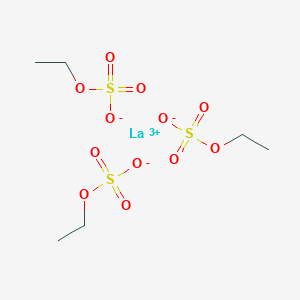

Copper telluride has a well-ordered alloy monolayer characterized by a (√3 × √3)R30° superstructure . Each copper atom is surrounded by four tellurium atoms to form a tetrahedral structure .Chemical Reactions Analysis

When copper telluride films are annealed above about 700 K in vacuum, Te desorbs from the substrate with zero-order kinetics .Physical And Chemical Properties Analysis

Copper telluride has a molar mass of 254.7 g/mol . It has potential applications in thermoelectric elements and in solar cells, where it is alloyed with cadmium telluride to create a heterojunction . It is expected to possess superior thermoelectric figure of merit (zT) because Te is less ionic and heavy .科学的研究の応用

Thermoelectric Materials

Copper telluride is gaining attention for its potential use in thermoelectric materials . These materials convert temperature differences directly into electrical voltage and vice versa. Cu2Te’s unique electrical and thermoelectric properties make it a candidate for such applications, especially when synthesized with precise stoichiometries to control its characteristics .

Photoelectrochemical Water Splitting

In the field of photoelectrochemical water splitting , Cu2Te shows promise due to its semiconducting properties. It has been used to design photocathodes with nanostructures, improving the efficiency of solar water splitting to produce clean and renewable hydrogen and oxygen .

Solar Cell Technology

Cu2Te is also utilized in solar cell technology . It can be alloyed with cadmium telluride to create heterojunctions in solar cells, enhancing their efficiency and performance. This application leverages the semiconducting properties of Cu2Te to convert solar energy into electrical energy .

Quantum Dot Applications

The semiconductor properties of Cu2Te make it suitable for quantum dot applications . Quantum dots are semiconductor particles that have quantum mechanical properties. They can be used in various technologies, including transistors, solar cells, LEDs, and diode lasers .

Advanced Optical Applications

Copper telluride quantum dots exhibit narrow emission spectra, making them useful in advanced optical applications . These include areas like solar energy conversion and various optical devices that require precise control over light emission .

Plasmonics

In plasmonics , Cu2Te can be used to manipulate and control plasmons, which are waves of electrons on the surface of a metal. This has implications for creating new types of sensors, devices that can perform optical computing, and improving photovoltaic devices .

作用機序

Target of Action

Copper telluride (Cu2Te) primarily targets the crystal structure of materials in which it is incorporated . It interacts with the lattice of these materials, inducing structural transitions and modifications . This property makes Cu2Te a valuable component in various high-performance devices .

Mode of Action

Cu2Te interacts with its targets through a process of crystal structure transition . Under the influence of a thermal field, Cu2Te undergoes a reversible phase transition from the α phase to the δ phase within a cycling temperature range of 25 °C–325 °C–25 °C . At higher temperatures (575 °C), the phase transition from the δ phase to the ε phase gradually occurs . These transitions are crucial for the performance of devices that utilize Cu2Te .

Biochemical Pathways

It plays a significant role in thethermoelectric and photovoltaic fields . For instance, in solar cells, Cu2Te is alloyed with cadmium telluride to create a heterojunction . This interaction enhances the efficiency of solar energy conversion .

Result of Action

The result of Cu2Te’s action is the alteration of the crystal structure of the material it is incorporated into . This leads to changes in the material’s properties, such as its photoluminescence . For example, a Cu2Te nanoplate shows bright and reversible green emission during the heating cycle . This property is beneficial for the design of high-performance devices based on Cu2Te .

Action Environment

The action of Cu2Te is influenced by environmental factors such as temperature . The crystal structure transitions of Cu2Te are temperature-dependent, occurring at specific temperature ranges . Furthermore, the synthesis of Cu2Te involves reacting elemental copper and tellurium at 1200 °C in a vacuum , indicating that both temperature and pressure play a role in its formation. The environment can also affect the stability and efficacy of Cu2Te in its applications .

Safety and Hazards

将来の方向性

Copper telluride has potential applications in thermoelectric elements and in solar cells . It is also promising for spintronic application . The study demonstrates that Cu2-δX (X=S, Se, and Te) is the only existing system to show high zTs in the series of compounds composed of three sequential primary group elements .

特性

InChI |

InChI=1S/2Cu.Te | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEWONGNQNXVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cu].[Cu].[Te] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu2Te | |

| Record name | copper(I) telluride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper(I)_telluride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893165 | |

| Record name | Copper telluride (Cu2Te) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Copper telluride (Cu2Te) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Copper telluride (Cu2Te) | |

CAS RN |

12019-52-2 | |

| Record name | Copper telluride (Cu2Te) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12019-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper telluride (Cu2Te) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper telluride (Cu2Te) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper telluride (Cu2Te) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicopper telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。